2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile
Overview
Description
2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile typically involves the condensation of malononitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It has been investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile involves the inhibition of specific enzymes such as GTP cyclohydrolase I. This inhibition blocks the synthesis of tetrahydrobiopterin, a cofactor involved in the production of nitric oxide. By suppressing nitric oxide production, the compound can modulate various biological processes, including inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar in structure but lacks the carbonitrile group.
2-Amino-4,6-dihydroxypyrimidine: Another derivative with different substitution patterns.
5-Substituted 2-amino-4,6-dihydroxypyrimidines: These compounds have various substituents at the 5-position, affecting their biological activity.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GTP cyclohydrolase I and modulate nitric oxide production sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGJIZGAXULNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(NC1=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210401 | |
Record name | 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465532-04-1 | |
Record name | 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465532-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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